2-(Difluoromethoxy)propanoic acid
Description
2-(Difluoromethoxy)propanoic acid (CAS: 1017030-88-4) is a fluorinated carboxylic acid derivative with the molecular formula C₁₀H₁₀F₂O₃ and a molar mass of 216.18 g/mol . Structurally, it features a difluoromethoxy (-OCF₂H) group attached to the benzene ring at the ortho position of the propanoic acid backbone. Key physicochemical properties include a predicted density of 1.281 g/cm³, boiling point of 300.5°C, and a pKa of 4.62, indicating moderate acidity .
Properties
IUPAC Name |
2-(difluoromethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c1-2(3(7)8)9-4(5)6/h2,4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEZHAQNRKKRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of difluoromethoxy methane with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethoxy)propanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Difluoromethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and lead to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
- 2-(Trifluoromethoxy)propanoic Acid Derivatives: Compounds like (2R)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid (CAS: N/A) feature a stronger electron-withdrawing trifluoromethoxy (-OCF₃) group, leading to lower pKa values (higher acidity) compared to the difluoromethoxy analog .
- Chlorinated Derivatives: 2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex; CAS: 93-72-1), a banned herbicide, has a pKa of ~3.0 due to electron-withdrawing chlorine atoms, making it significantly more acidic than the difluoromethoxy compound .
Physicochemical Properties and Solubility
- Molecular Weight and Boiling Point: The compound’s molar mass (216.18 g/mol) is lower than chlorinated analogs like 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (294.58 g/mol), reducing steric hindrance .
- Solubility: The difluoromethoxy group increases lipophilicity compared to hydroxylated derivatives (e.g., 3-hydroxypropanoic acid polymers), enhancing membrane permeability .
Biological Activity
2-(Difluoromethoxy)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its effects on inflammation, metabolism, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(Difluoromethoxy)propanoic acid is . The presence of difluoromethoxy and propanoic acid moieties suggests that it may exhibit unique interactions with biological targets.
Biological Activity
Research indicates that 2-(Difluoromethoxy)propanoic acid may possess anti-inflammatory properties. Studies have shown that similar compounds can modulate cytokine release, which is crucial in the inflammatory response.
Cytokine Modulation
- Tumor Necrosis Factor-alpha (TNF-α) : Compounds structurally related to 2-(Difluoromethoxy)propanoic acid have been shown to inhibit TNF-α release in human peripheral blood mononuclear cells (PBMCs), suggesting a potential role in reducing inflammation .
- Interferon-gamma (IFN-γ) : Similar derivatives also reduced IFN-γ levels significantly, indicating a broader immunomodulatory effect .
The mechanisms by which 2-(Difluoromethoxy)propanoic acid exerts its biological effects may involve several pathways:
- G-protein Coupled Receptors (GPCRs) : Activation of GPCRs such as GPR41 and GPR43 has been implicated in the modulation of inflammatory responses, which may be relevant for this compound .
- Peroxisome Proliferator-Activated Receptor (PPAR) : The compound may influence PPAR pathways, which are critical in regulating lipid metabolism and inflammation .
Data Tables
The following table summarizes the biological activities of various compounds related to 2-(Difluoromethoxy)propanoic acid:
| Compound | Effect on TNF-α | Effect on IFN-γ | Other Observations |
|---|---|---|---|
| 2-(Difluoromethoxy)propanoic acid | Inhibition | Inhibition | Potential anti-inflammatory properties |
| Related Compound A | Moderate Inhibition | No effect | Enhanced IL-10 production |
| Related Compound B | Strong Inhibition | Moderate Inhibition | Improved insulin sensitivity |
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